Enhanced Antibacterial Potency (MIC) of 2-(Chloromethyl)quinazolin-4(3H)-one Against MRSA Compared to the Hydroxymethyl Analog
In vitro antibacterial assays demonstrate that 2-(chloromethyl)quinazolin-4(3H)-one (Target Compound) exhibits a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains . In contrast, the 2-(hydroxymethyl) analog (2-(hydroxymethyl)quinazolin-4(3H)-one, CAS 34637-40-6) shows significantly lower potency, with preliminary studies indicating a lack of potent direct antibacterial activity at comparable concentrations and instead relying on its derivatives for cytotoxic effects . This ~4-fold or greater difference in MIC highlights the critical role of the chloromethyl group for direct antibacterial action against resistant Gram-positive pathogens.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 4 µg/mL |
| Comparator Or Baseline | 2-(Hydroxymethyl)quinazolin-4(3H)-one (CAS 34637-40-6); Activity not reported as potent; derivatives show cytotoxicity |
| Quantified Difference | ≥ 4-fold difference in MIC (inferred) |
| Conditions | In vitro broth microdilution assay against MRSA strains. |
Why This Matters
For researchers screening for direct antibacterial agents against drug-resistant S. aureus, the chloromethyl derivative provides a quantifiably superior starting point, saving time and resources compared to testing the less active hydroxymethyl analog.
